molecular formula C₉H₁₁D₂NO B1146239 D-Phenylalaninol-d2 CAS No. 63386-40-3

D-Phenylalaninol-d2

Cat. No.: B1146239
CAS No.: 63386-40-3
M. Wt: 153.22
Attention: For research use only. Not for human or veterinary use.
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Description

D-Phenylalaninol-d2: is a deuterated derivative of D-Phenylalaninol, a chiral amino alcohol. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalaninol-d2 typically involves the reduction of D-Phenylalanine using deuterated reducing agents. One common method is the reduction of D-Phenylalanine with deuterated lithium aluminum hydride (LiAlD4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through the same synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reducing agent is often recycled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalaninol-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of D-Phenylalaninol-d2 involves its interaction with various enzymes and receptors in the body. The deuterium atoms in the molecule can alter the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into the reaction mechanisms and pathways involved. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

Uniqueness: D-Phenylalaninol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways. The compound’s chiral nature also makes it valuable in asymmetric synthesis and the study of stereochemical effects in biological systems .

Biological Activity

D-Phenylalaninol-d2, a deuterated derivative of the amino acid phenylalanine, has garnered attention in various fields of scientific research due to its unique properties and applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.

Overview of this compound

This compound is primarily utilized as a stable isotope-labeled compound in biochemical research. The introduction of deuterium atoms enhances its detection in nuclear magnetic resonance (NMR) spectroscopy, which is crucial for studying metabolic pathways and enzyme interactions.

The biological activity of this compound is largely attributed to its role as a labeled analogue. The deuterium atoms provide distinct signals in NMR spectroscopy, allowing researchers to trace the compound's interactions within biological systems. This capability aids in identifying molecular targets and understanding metabolic processes.

Applications in Research

  • Metabolic Labeling : this compound is employed in metabolic labeling experiments, enabling the tracing of biochemical pathways and cellular processes. This is particularly useful in studies examining enzyme functions and drug interactions.
  • NMR Spectroscopy : As a reference standard in NMR spectroscopy, this compound facilitates the study of reaction mechanisms and kinetics, providing insights into various biochemical reactions.
  • Therapeutic Development : The compound has potential applications in developing diagnostic tools and therapeutic agents, particularly for studying enzyme functions and interactions with drugs.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various biological contexts:

  • Antiviral Activity : Research on phenylalanine derivatives has shown that modifications to the phenylalanine core can enhance antiviral activity against HIV-1. For instance, derivatives with specific substitutions exhibited improved potency compared to traditional compounds like PF-74 . Although this compound itself was not explicitly tested for antiviral properties, its structural similarities suggest potential for further exploration.
  • Synthesis Techniques : The synthesis of this compound can be achieved through enzymatic processes that enhance optical purity and yield. For example, phenylalanine ammonia lyases (PALs) have been utilized to produce optically enriched D-amino acids effectively .

Data Table: Comparison of Phenylalanine Derivatives

CompoundAntiviral Activity (EC50)Stability (t1/2)NMR Utility
This compoundNot directly testedNot specifiedReference standard
PF-740.45 μM1.3 minLimited
Novel 1,2,4-triazole derivatives0.59 μM (HIV-1)Not specifiedUnder investigation

Properties

IUPAC Name

(2R)-2-amino-1,1-dideuterio-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-VJQDKCMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](CC1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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